molecular formula C16H24N4O2S3 B5151654 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-cyclopentylacetamide)

2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-cyclopentylacetamide)

Cat. No.: B5151654
M. Wt: 400.6 g/mol
InChI Key: ULSRQAOZYRNVLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-cyclopentylacetamide)” is a chemical compound with the molecular formula CHNOS . It has an average mass of 530.689 Da and a monoisotopic mass of 529.978149 Da .


Synthesis Analysis

The synthesis of compounds similar to “2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-cyclopentylacetamide)” has been reported in the literature. For instance, hetero-crown ethers containing 1,3,4-thiadiazole-2,5-dithiol were synthesized by a nucleophilic substitution (S N 2) reaction of the appropriate ethylene glycol dihalide derivatives with 1,3,4-thiadiazole-2,5-dithiol dipotassium salt under highly diluted conditions .


Molecular Structure Analysis

The molecular structure of “2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-cyclopentylacetamide)” is complex, with multiple functional groups. The compound contains a 1,3,4-thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms .

Advantages and Limitations for Lab Experiments

One of the major advantages of 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-cyclopentylacetamide) is its broad-spectrum activity against cancer cells and microorganisms. It also has a low toxicity profile, making it a safer alternative to conventional chemotherapeutic agents. However, one of the limitations of this compound is its relatively low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several potential future directions for the development of 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-cyclopentylacetamide) as a therapeutic agent. These include:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Investigation of the compound's mechanism of action to gain a better understanding of its biological activity.
3. Development of novel drug delivery systems to improve the compound's bioavailability and efficacy.
4. Evaluation of the compound's activity against other types of cancer and microorganisms.
5. Investigation of the compound's potential applications in materials science, such as the development of new sensors or catalysts.
Conclusion:
2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-cyclopentylacetamide) is a promising compound with potential applications in various fields, including medicinal chemistry and materials science. Its broad-spectrum activity against cancer cells and microorganisms, combined with its low toxicity profile, make it a promising candidate for further development. However, more research is needed to fully understand its mechanism of action and to optimize its synthesis and delivery methods.

Synthesis Methods

The synthesis of 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-cyclopentylacetamide) involves the reaction of 2-amino-1,3,4-thiadiazole with cyclopentanone in the presence of thionyl chloride and triethylamine. The resulting product is then treated with thiosemicarbazide to obtain the final compound.

Scientific Research Applications

2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-cyclopentylacetamide) has been studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. Additionally, it has been found to possess antimicrobial and antifungal properties.

Biochemical Analysis

Biochemical Properties

2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-cyclopentylacetamide) plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, 2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-cyclopentylacetamide) can modulate cellular processes such as proliferation, differentiation, and apoptosis .

Cellular Effects

The effects of 2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-cyclopentylacetamide) on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation rates. Additionally, it affects cellular metabolism by modulating the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-cyclopentylacetamide) exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to their inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-cyclopentylacetamide) have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling pathways and gene expression patterns .

Dosage Effects in Animal Models

The effects of 2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-cyclopentylacetamide) vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as reducing inflammation and inhibiting tumor growth. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects .

Metabolic Pathways

2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-cyclopentylacetamide) is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of various metabolites. These interactions can affect the overall metabolic flux within the cell, influencing the levels of key metabolites and the activity of metabolic pathways .

Transport and Distribution

The transport and distribution of 2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-cyclopentylacetamide) within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biological effects. The distribution of this compound within tissues can also influence its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of 2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-cyclopentylacetamide) is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biological activity .

Properties

IUPAC Name

N-cyclopentyl-2-[[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2S3/c21-13(17-11-5-1-2-6-11)9-23-15-19-20-16(25-15)24-10-14(22)18-12-7-3-4-8-12/h11-12H,1-10H2,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSRQAOZYRNVLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NN=C(S2)SCC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.